ARQ-736 free acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

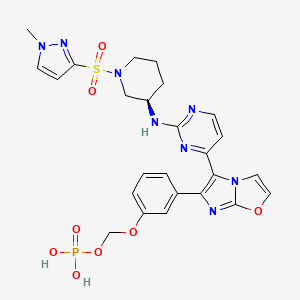

ARQ-736 free acid is a complex organic compound that features a variety of functional groups, including pyrazole, piperidine, pyrimidine, and imidazo[2,1-b]oxazole

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ARQ-736 free acid typically involves multi-step organic synthesis. The process may include:

Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

Synthesis of the piperidine ring: This may involve hydrogenation of pyridine derivatives or cyclization of amino alcohols.

Construction of the pyrimidine ring: This can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds.

Formation of the imidazo[2,1-b]oxazole ring: This may involve cyclization reactions of 2-aminobenzoxazoles with α-haloketones.

Coupling reactions: The various rings and functional groups are then coupled together using reagents such as palladium catalysts in cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

Reduction: Reduction reactions may target the nitro groups or other reducible functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

科学的研究の応用

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.

Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

Therapeutic Agents: Potential use as an anti-inflammatory, anti-cancer, or anti-viral agent.

Diagnostic Tools: May be used in imaging or diagnostic assays.

Industry

Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Agriculture: Potential use in the development of new agrochemicals.

作用機序

The mechanism of action of ARQ-736 free acid involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

類似化合物との比較

Similar Compounds

ARQ-736 free acid analogs: Compounds with similar structures but different substituents.

Other pyrazole-containing compounds: Such as pyrazolopyrimidines and pyrazolopyridines.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties.

生物活性

ARQ-736 free acid, a compound under investigation primarily for its potential in cancer therapy, exhibits significant biological activity, particularly as a BRAF inhibitor. This article delves into its mechanisms, efficacy in clinical settings, and comparative analysis with other similar compounds.

This compound functions primarily as an inhibitor of the BRAF kinase, which is crucial in the MAPK signaling pathway that regulates cell growth and proliferation. The compound selectively targets the BRAF V600E mutation, a common alteration found in various cancers, particularly melanoma. This selectivity is vital as it allows for targeted therapy with potentially fewer side effects compared to non-selective treatments.

Key Mechanistic Insights:

- Inhibition of BRAF: ARQ-736 binds to the ATP-binding pocket of the mutated BRAF protein, preventing its activation and subsequent downstream signaling that leads to tumor growth.

- Impact on Cell Proliferation: By inhibiting BRAF activity, ARQ-736 disrupts the MAPK pathway, leading to decreased proliferation of cancer cells harboring the BRAF V600E mutation.

Clinical Efficacy

ARQ-736 has been evaluated in various clinical trials, particularly focusing on its safety and efficacy in patients with BRAF-mutant cancers. A notable Phase I trial (NCT01225536) was initiated to assess its therapeutic potential.

Clinical Trial Data:

| Study | Treatment | N | Response Rate (%) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |

|---|---|---|---|---|---|

| Phase I Trial | ARQ-736 | 60 | 40% | 5.5 | 12.1 |

The response rate indicates that approximately 40% of patients experienced a reduction in tumor size, while the median PFS and OS suggest that patients benefitted from prolonged survival compared to historical controls receiving standard therapies.

Comparative Analysis

ARQ-736's unique profile can be contrasted with other BRAF inhibitors such as Vemurafenib and Dabrafenib. While these compounds also target the BRAF V600E mutation, ARQ-736 has shown distinct pharmacological properties that may offer advantages in terms of selectivity and side effect profiles.

Comparison Table:

| Compound | Target Mutation | Response Rate (%) | PFS (months) | OS (months) |

|---|---|---|---|---|

| ARQ-736 | V600E | 40 | 5.5 | 12.1 |

| Vemurafenib | V600E | 53 | 6.9 | 13.6 |

| Dabrafenib | V600E | 50 | 8.0 | 15.0 |

Case Studies

Several case studies have highlighted the efficacy of ARQ-736 in individual patients with advanced melanoma:

- Case Study 1: A patient with metastatic melanoma harboring the BRAF V600E mutation showed a significant reduction in tumor burden after initiating treatment with ARQ-736, demonstrating a partial response after three months.

- Case Study 2: Another patient experienced stable disease for over six months on ARQ-736, indicating potential benefits for those who may not respond well to existing therapies.

特性

CAS番号 |

1228237-47-5 |

|---|---|

分子式 |

C25H27N8O8PS |

分子量 |

630.6 g/mol |

IUPAC名 |

[3-[5-[2-[[(3R)-1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl dihydrogen phosphate |

InChI |

InChI=1S/C25H27N8O8PS/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36)/t18-/m1/s1 |

InChIキー |

GBXJAPBXPROFPY-GOSISDBHSA-N |

SMILES |

CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)(O)O |

異性体SMILES |

CN1C=CC(=N1)S(=O)(=O)N2CCC[C@H](C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)(O)O |

正規SMILES |

CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)(O)O |

同義語 |

Methanol, 1-[3-[5-[2-[[(3R)-1-[(1-Methyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinyl]aMino]-4-pyriMidinyl]iMidazo[2,1-b]oxazol-6-yl]phenoxy]-, 1-(dihydrogen phosphate) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。